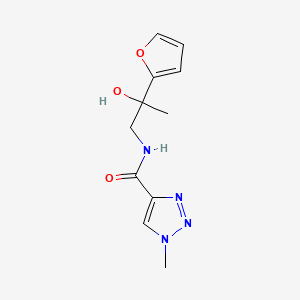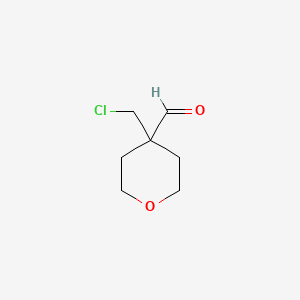
Cinnamoylglycine, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cinnamoylglycine, methyl ester” is a methyl ester derived from cinnamoylglycine . Cinnamoylglycine itself is a glycine conjugate of cinnamic acid and a urinary metabolite in humans . It is used as a potential urinary biomarker indicating intact or disrupted colonization resistance during and after antibiotic treatment .
Synthesis Analysis
The synthesis of esters can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves enzymatic synthesis, which is considered an efficient process compared to chemical catalysis . The enzymatic synthesis of cinnamyl esters involves the use of lipase for the synthesis of esters with various lipases .
Molecular Structure Analysis
The molecular structure of “Cinnamoylglycine, methyl ester” can be analyzed using density functional methods . The optimized conformational states can be analyzed in the gas phase and also using a dielectric continuum aqueous phase model .
Chemical Reactions Analysis
Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . Their reactions are applicable to both acyclic and cyclic esters .
Aplicaciones Científicas De Investigación
- Cinnamoylglycine, methyl ester, along with other synthetic cinnamides and cinnamates, has been investigated for its antimicrobial potential .
- Researchers have explored the enzymatic aminolysis of cinnamate derivatives, including methyl cinnamate, under continuous-flow microreactors .
Antimicrobial Activity
Enzymatic Aminolysis
Complementary Treatment for Diabetes
Direcciones Futuras
The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol, which is currently produced in the world only through the transesterification of vegetable oils . This suggests that “Cinnamoylglycine, methyl ester” and similar compounds could have a great future in the chemical industry .
Mecanismo De Acción
Target of Action
Cinnamoylglycine, methyl ester, also known as methyl N-[(2E)-3-phenylprop-2-enoyl]glycinate, is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . The compound interacts with these organisms, leading to their inhibition or destruction .
Mode of Action
The mode of action of Cinnamoylglycine, methyl ester involves direct interaction with its targets. In the case of fungi, it has been suggested that the compound interacts directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the normal functioning of the fungi, leading to their death .
Biochemical Pathways
It is known that the compound affects the integrity of the fungal plasmatic membrane and cell wall . This disruption likely affects multiple biochemical pathways within the fungi, leading to their death .
Result of Action
The result of the action of Cinnamoylglycine, methyl ester is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal plasmatic membrane and cell wall, the compound causes the death of these organisms .
Propiedades
IUPAC Name |
methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAGPDNLMRNSRO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)

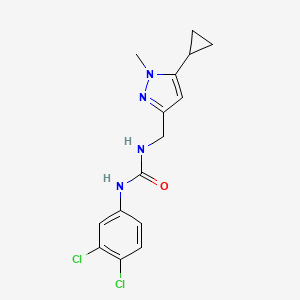



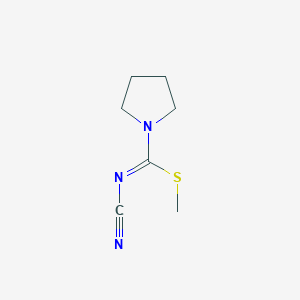
![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
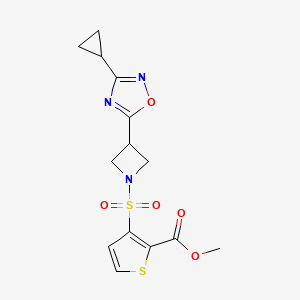
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)


